![molecular formula C10H14ClNO2Si B14326669 Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl- CAS No. 103368-87-2](/img/structure/B14326669.png)
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is an organosilicon compound characterized by the presence of a silane group bonded to a [(5-chloro-2-nitrophenyl)methyl] group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals. The presence of both chloro and nitro functional groups on the phenyl ring imparts unique reactivity and properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, typically involves the reaction of [(5-chloro-2-nitrophenyl)methyl] chloride with trimethylsilane in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common bases used include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
[(5-chloro-2-nitrophenyl)methyl] chloride+trimethylsilanebaseSilane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: The nitro group in Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols. This reaction often requires the presence of a base to facilitate the nucleophilic attack.
-
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Bases: Triethylamine, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.
Silanols and Siloxanes: Formed from the hydrolysis of the silane group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used as a precursor for the introduction of the [(5-chloro-2-nitrophenyl)methyl] group into various molecules. It serves as a building block for the synthesis of more complex organic compounds.
Biology
The compound’s derivatives, particularly those with amino groups, are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine
Research into the medicinal applications of this compound focuses on its potential use in drug development. The presence of the nitro and chloro groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the materials science field, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used in the modification of surfaces to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance. It is also used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions.
Molecular Targets and Pathways
Protecting Group: The silane group can protect sensitive functional groups during multi-step synthesis.
Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.
Substitution Reactions: The chloro group can be replaced by other functional groups, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [(5-chloro-2-nitrophenyl)methyl]dimethyl-: Similar structure but with two methyl groups instead of three.
Silane, [(5-chloro-2-nitrophenyl)methyl]ethyl-: Contains an ethyl group instead of three methyl groups.
Silane, [(5-chloro-2-nitrophenyl)methyl]phenyl-: Contains a phenyl group instead of three methyl groups.
Uniqueness
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trimethylsilane group offers steric protection, while the nitro and chloro groups provide sites for further chemical modification. This combination makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
103368-87-2 |
|---|---|
Formule moléculaire |
C10H14ClNO2Si |
Poids moléculaire |
243.76 g/mol |
Nom IUPAC |
(5-chloro-2-nitrophenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C10H14ClNO2Si/c1-15(2,3)7-8-6-9(11)4-5-10(8)12(13)14/h4-6H,7H2,1-3H3 |
Clé InChI |
CFFBYOSEEABGBQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
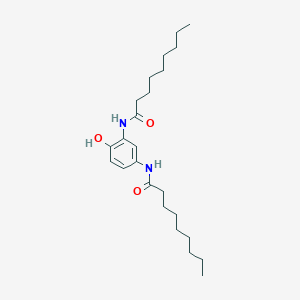

![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
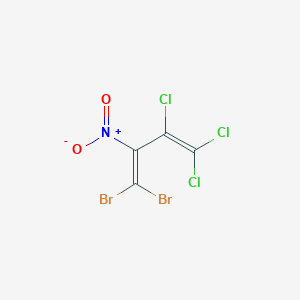
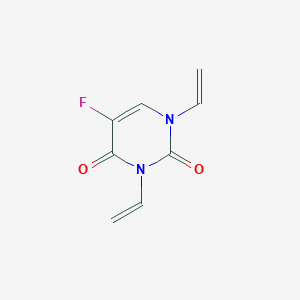

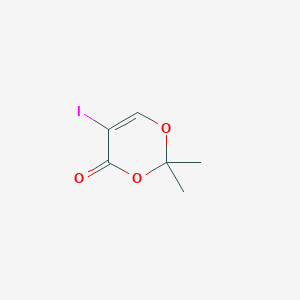
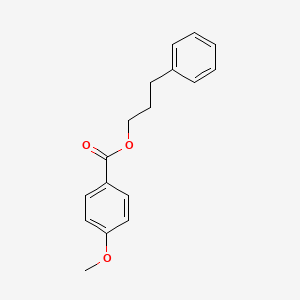


![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

